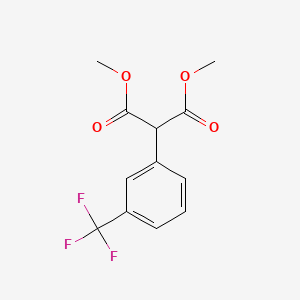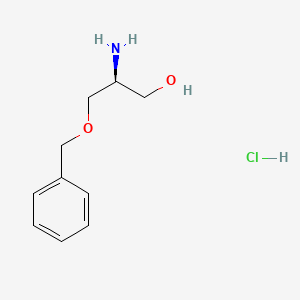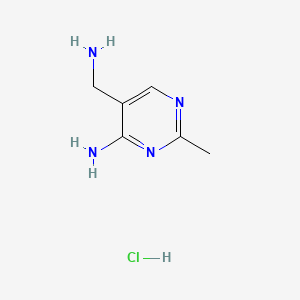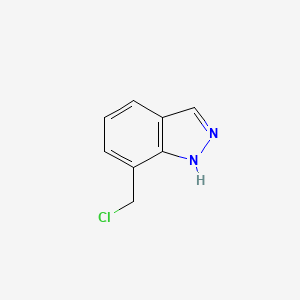
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate
概要
説明
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a malonate ester. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is part of . This compound is of interest in various fields due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable aromatic precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often require the presence of a catalyst, such as copper or silver salts, and may be carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations . Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethyl group can yield trifluoromethyl ketones, while reduction of the ester groups can produce alcohols or aldehydes . Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or halogen groups .
科学的研究の応用
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . Additionally, the compound can undergo metabolic transformations that produce active metabolites, which further contribute to its biological effects . The exact pathways and targets involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Some compounds similar to Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate include:
Trifluoromethyl benzene: A simpler aromatic compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group, which exhibit similar reactivity and applications.
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the malonate ester, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in synthesis, research, and industry, making it a valuable compound in various fields .
特性
IUPAC Name |
dimethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-18-10(16)9(11(17)19-2)7-4-3-5-8(6-7)12(13,14)15/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRPCXSCASOJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)




![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/new.no-structure.jpg)
![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)

